(1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Description
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-23-14-6-9-19(23)16-26-22(24)21(18-7-4-3-5-8-18)15-17-10-12-20(25-2)13-11-17/h3-5,7-8,10-13,19,21H,6,9,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHJDBNCSWNIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC(=O)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943057 | |
| Record name | (1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20811-88-5 | |
| Record name | Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 1-methyl-2-pyrrolidinylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020811885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrrolidine ring, a methoxyphenyl group, and a phenylpropanoate moiety, contributing to its unique biological profile.
Key Structural Features:
- Pyrrolidine Ring: Imparts stability and influences the compound's interaction with biological targets.
- Methoxy Group: Enhances solubility and may play a role in receptor binding.
- Phenylpropanoate Moiety: Potentially involved in modulating biological activity through various pathways.
The mechanism of action for this compound involves several pathways:
- Receptor Interaction: The compound may act as a ligand for various receptors, modulating their activity. This interaction can lead to alterations in signaling pathways that affect cellular responses.
- Enzyme Modulation: It may inhibit or activate specific enzymes, influencing metabolic processes.
- Neurotransmitter Systems: Given its pyrrolidine structure, it might interact with neurotransmitter systems, potentially affecting mood and cognition.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antinociceptive Activity
Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. This suggests potential applications in pain management.
Antidepressant Effects
Preliminary research indicates that the compound may possess antidepressant-like properties. Behavioral assays in rodents have shown improvements in depressive-like symptoms, possibly linked to its interaction with serotonin receptors.
Neuroprotective Properties
The compound has been investigated for neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or pharmacophoric motifs. Below is a detailed analysis of key analogs and their comparative features:
Analog 1: (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-Indole (Compound b in )
- Structure : Contains a 1-methylpyrrolidin-2-ylmethyl group attached to an indole ring.
- Key Differences: Replaces the phenylpropanoate ester with an indole scaffold.
- Functional Relevance : Indole derivatives are prevalent in CNS-active drugs (e.g., eletriptan analogs in ). The pyrrolidine-methyl group may enhance lipophilicity and blood-brain barrier penetration.
- Synthesis/Analysis : Pharmacopeial standards (e.g., USP Eletriptan Hydrobromide RS) highlight rigorous impurity profiling, suggesting that similar quality control would apply to the target compound.
Analog 2: Methyl 3-(1-(4-Methoxyphenyl)-3,4-Dihydroisoquinolin-2(1H)-yl)Propanoate (Compound 3D in )
- Structure: Features a 4-methoxyphenyl-substituted dihydroisoquinoline linked to a propanoate ester.
- Key Differences: Retains the 4-methoxyphenyl group but replaces the pyrrolidine-methyl moiety with a dihydroisoquinoline system.
Analog 3: Methyl-(R/S)-2-Phenylpropanoate ()
- Structure: A simpler ester with a racemic 2-phenylpropanoate backbone.
- Key Differences : Lacks the 1-methylpyrrolidin-2-ylmethyl and 4-methoxyphenyl substituents.
- Functional Relevance : Hydrolysis studies of this analog () suggest that the target compound’s ester group may undergo similar enzymatic or chemical degradation, impacting stability or prodrug activation.
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely involves multi-step esterification and substitution reactions, akin to methods used for eletriptan analogs () and dihydroisoquinoline derivatives ().
- Stability Considerations: Ester hydrolysis, as demonstrated in methyl-2-phenylpropanoate (), implies the target compound may require stabilization (e.g., lyophilization or pH control) for practical use.
- Biological Potential: The 1-methylpyrrolidin-2-ylmethyl group, common in CNS drugs (), suggests possible neuroactivity, though empirical data are absent.
Q & A
Q. What are the recommended synthetic routes for preparing (1-methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate, and how can reaction progress be monitored?
- Methodological Answer : The synthesis likely involves esterification or coupling reactions. For analogous compounds, methanol or ethanol is used as a solvent with catalysts (e.g., acid/base catalysts) to enhance reaction rates . Reaction progress can be tracked via thin-layer chromatography (TLC) to confirm intermediate formation and completion . Post-synthesis, purification via column chromatography or recrystallization is recommended.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural confirmation . For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for structurally similar methoxyphenyl-pyrrolyl compounds) provides precise stereochemical data . Purity assessment requires HPLC with UV/Vis detection or gas chromatography (GC).
Q. What safety protocols should be followed during synthesis and handling?
- Methodological Answer : Adhere to safety guidelines for handling pyrrolidine derivatives and esters. Use personal protective equipment (PPE), including gloves and goggles. Ensure proper ventilation to avoid inhalation (H333 hazard) and follow protocols for spill management (P264, P305+P351+P338) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–80°C). Monitor degradation products via LC-MS and compare with known impurities (e.g., propanoic acid derivatives or demethylated analogs) . For example:
| Potential Degradation Product | CAS Number (Analog) | Structural Feature |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-phenylpropanoic acid | 938-94-3 | Carboxylic acid derivative |
| Demethylated pyrrolidine analog | N/A | Secondary amine |
Q. What strategies are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking studies (via software like Discovery Studio) can predict binding modes to targets such as G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes . Validate findings with in vitro assays (e.g., enzyme inhibition kinetics).
Q. How can researchers address discrepancies in pharmacological data across studies?
- Methodological Answer : Cross-validate results using orthogonal methods. For instance, if bioactivity varies between assays, confirm receptor binding via competitive radioligand assays and functional cellular responses (e.g., cAMP or calcium flux measurements) . Analyze batch-to-batch purity differences using LC-MS to rule out impurity interference .
Q. What computational approaches are suitable for optimizing its pharmacokinetic properties?
- Methodological Answer : Perform quantitative structure-activity relationship (QSAR) modeling to predict logP, solubility, and metabolic stability. Use molecular dynamics (MD) simulations to assess membrane permeability or blood-brain barrier penetration .
Data Contradictions and Mitigation
- Example Contradiction : Conflicting reports on metabolic stability in hepatic microsomes.
- Resolution : Standardize experimental conditions (e.g., microsome concentration, incubation time) and include control compounds (e.g., verapamil for CYP3A4 activity). Use tandem MS/MS to identify metabolite profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
